Lovastatin

Description

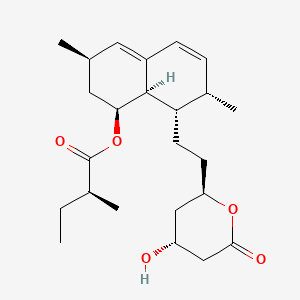

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZOHLXUXFIOCF-BXMDZJJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020784 | |

| Record name | Lovastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lovastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 0.4X10-3 mg/mL at 25 °C, Insoluble in water, Solubility at 25 °C (mg/mL): acetone 47, acetonitrile 28, n-butanol 7, iso-butanol 14, chloroform 350, N,N-dimethylformamide 90, ethanol 16, methanol 28, n-octanol 2, n-propanol 11, iso-propanol 20, Practically insoluble in hexane, Very soluble in chloroform; soluble in dimethyl formamide; slightly soluble in acetone, ethanol, 2.43e-02 g/L | |

| Record name | Lovastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lovastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lovastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystals, White crystals from acetone aqueous, A white, non-hygroscopic crystalline powder | |

CAS No. |

75330-75-5 | |

| Record name | Lovastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75330-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lovastatin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075330755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lovastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 75330-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lovastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LHU78OQFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lovastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lovastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 °C, MP: 174.5 °C (under nitrogen), 174.5 °C | |

| Record name | Lovastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lovastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lovastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lovastatin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lovastatin, a well-established inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, has transcended its primary role in cholesterol management to emerge as a potent anti-cancer agent. Its efficacy stems from the disruption of the mevalonate pathway, a critical metabolic route that produces not only cholesterol but also essential isoprenoid intermediates required for the post-translational modification of key signaling proteins. This guide provides a detailed examination of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. We will delve into the specific signaling pathways modulated by this compound, present quantitative data from various studies, and provide detailed experimental protocols for key assays.

Core Mechanism: Inhibition of the Mevalonate Pathway

This compound's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] This pathway is crucial for the synthesis of cholesterol and numerous non-sterol isoprenoids. By blocking HMG-CoA reductase, this compound depletes the intracellular pool of mevalonate and its downstream derivatives, most notably farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3][4] These isoprenoid intermediates are vital for protein prenylation, a critical post-translational modification.

The inhibition of HMG-CoA reductase and the subsequent depletion of FPP and GGPP form the central axis of this compound's anti-cancer activity. This disruption prevents the proper functioning of numerous proteins that are integral to cancer cell proliferation, survival, and metastasis.

Caption: this compound inhibits HMG-CoA reductase, blocking the mevalonate pathway.

Impact on Signaling Pathways

The depletion of FPP and GGPP directly impairs the function of small GTP-binding proteins, such as those in the Ras and Rho families, which require prenylation for membrane localization and activation.[3][5] This disruption leads to the downregulation of several critical pro-cancer signaling cascades.

Ras/Raf/MEK/ERK Pathway

The Ras proteins are frequently mutated in human cancers and are key regulators of cell proliferation. They require farnesylation to anchor to the plasma membrane and activate downstream signaling through the Raf/MEK/ERK cascade. This compound, by depleting FPP, inhibits Ras prenylation and activation.[6] This leads to decreased phosphorylation of ERK1/2, a key effector of the pathway, ultimately suppressing cancer cell growth.[7][8] Studies have shown that blocking this pathway sensitizes acute myelogenous leukemia (AML) cells to this compound-induced apoptosis.[8][9]

Rho/ROCK Pathway and Metastasis

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are primarily geranylgeranylated.[10] These proteins are central regulators of the actin cytoskeleton, cell adhesion, and motility. By inhibiting their prenylation, this compound disrupts these processes, thereby impairing cancer cell migration, invasion, and metastasis.[11][12] this compound has been shown to inhibit RhoA activity, which in turn suppresses both canonical Wnt/β-catenin signaling and alternative Wnt-YAP/TAZ signaling in colon cancer cells.[3][13] Furthermore, this compound can inhibit ligand-induced EGFR dimerization, a process influenced by RhoA activity.[14]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, growth, and proliferation. This compound has been shown to suppress this pathway in several cancer types.[15][16] The inhibition can occur through multiple mechanisms, including the disruption of Ras activation, which can be an upstream activator of PI3K, and by affecting the localization and function of pathway components within cholesterol-rich lipid rafts in the plasma membrane.[14][16]

Caption: this compound disrupts key oncogenic signaling pathways.

Cellular Consequences

The disruption of the mevalonate pathway and downstream signaling cascades culminates in several anti-cancer outcomes at the cellular level.

Cell Cycle Arrest

A prominent effect of this compound is the induction of cell cycle arrest, typically in the G1 phase.[17][18][19] This arrest prevents cancer cells from proceeding to the S phase (DNA synthesis) and G2/M phase (mitosis).[20] The mechanism involves the accumulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[17][21] These CKIs inhibit the activity of cyclin-CDK complexes (specifically CDK2), which are necessary for G1/S transition.[22] Interestingly, the lactone pro-drug form of this compound has been shown to inhibit the proteasome, leading to the stabilization and accumulation of p21 and p27, a mechanism independent of HMG-CoA reductase inhibition.[21][23]

Caption: this compound induces G1 cell cycle arrest via p21/p27 accumulation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide variety of cancer cells.[1][24][25] This programmed cell death is often mediated through the intrinsic, or mitochondrial, pathway. In mouse mammary carcinoma models, this compound treatment led to the translocation of the pro-apoptotic protein Bax to the mitochondria, a decrease in mitochondrial membrane potential, and the subsequent release of cytochrome c into the cytosol.[17][20] This triggers the activation of a caspase cascade, involving caspase-9 and the executioner caspase-3, leading to cell death.[17] This apoptotic mechanism can be p53-independent, suggesting its potential utility in cancers with p53 mutations.[20] In some contexts, such as in HepG-2 liver cancer cells, this compound-induced apoptosis is also associated with increased reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[24]

Inhibition of Metastasis

Beyond inhibiting cell proliferation, this compound actively suppresses metastasis.[11][20] As described previously, the inhibition of Rho GTPase prenylation is central to this effect. This leads to a disruption of the actin cytoskeleton, reducing the formation of pseudopodia and other structures necessary for cell movement.[11] this compound has also been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a key process by which epithelial cancer cells gain migratory and invasive properties.[11] In vivo studies have confirmed that this compound can reduce lung and liver metastasis in animal models of breast cancer.[11][17]

Quantitative Data

The anti-proliferative effect of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound Form | IC50 | Incubation Time | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | Hydroxy acid | 5 µg/mL | 48 hours | [26] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Lactone | 7 µg/mL | 48 hours | [26] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Hydroxy acid | 8 µg/mL | 48 hours | [26] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Lactone | 9 µg/mL | 48 hours | [26] |

| A549 | Non-Small Cell Lung Cancer | Lactone | 76.7 µM | 48 hours | [27] |

| H358 | Non-Small Cell Lung Cancer | Lactone | 45.2 µM | 48 hours | [27] |

| HepG-2 | Hepatocellular Carcinoma | Not Specified | ~5 µM | Not Specified | [24] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assay (MTT/WST-1)

-

Principle: These are colorimetric assays that measure cell metabolic activity. Viable cells with active metabolism convert a tetrazolium salt (MTT or WST-1) into a colored formazan product, the amount of which is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm for MTT or 450 nm for WST-1.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.[26][27]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

Protocol:

-

Cell Treatment: Culture and treat cells with this compound (e.g., 20 µM) for a desired time (e.g., 24 hours).[17]

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[24]

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

-

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, p-ERK, RhoA, p21) overnight at 4°C.[7][28]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.[27]

-

Caption: Standard workflow for Western Blot analysis.

Conclusion

This compound's anti-cancer properties are multi-faceted, stemming from its fundamental role as an inhibitor of the mevalonate pathway. By disrupting the synthesis of isoprenoids essential for protein prenylation, this compound effectively cripples key oncogenic signaling pathways, including Ras/ERK, PI3K/Akt, and Rho/ROCK. This leads to potent, pleiotropic effects on cancer cells, including G1 cell cycle arrest, induction of p53-independent apoptosis, and suppression of metastatic processes like migration and invasion. The dual mechanism of HMG-CoA reductase inhibition and, for the lactone form, proteasome inhibition, makes this compound a compelling agent for further investigation in oncology, both as a standalone therapy and in combination with other chemotherapeutic drugs.[11][29] The data and protocols presented in this guide offer a comprehensive foundation for researchers aiming to explore and harness the therapeutic potential of this compound in cancer treatment.

References

- 1. An overview on the biological activity and anti-cancer mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blocking protein geranylgeranylation is essential for this compound-induced apoptosis of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on Rho Isoform Expression, Activity, and Association with Guanine Nucleotide Dissociation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Inhibitory effect of this compound on human lung cancer cell proliferation by regulating the ERK1/2 and COX-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blocking the Raf/MEK/ERK pathway sensitizes acute myelogenous leukemia cells to this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound induces apoptosis of anaplastic thyroid cancer cells via inhibition of protein geranylgeranylation and de novo protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Inhibits EMT and Metastasis of Triple-Negative Breast Cancer Stem Cells Through Dysregulation of Cytoskeleton-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rho inhibition by this compound affects apoptosis and DSB repair of primary human lung cells in vitro and lung tissue in vivo following fractionated irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Synchronization of the cell cycle using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. This compound inhibits tumor growth and lung metastasis in mouse mammary carcinoma model: a p53-independent mitochondrial-mediated apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. researchgate.net [researchgate.net]

- 23. This compound-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound induces apoptosis of HepG-2 cells by activating ROS-dependent mitochondrial and ER stress pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound-induced apoptosis in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Effects of this compound on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound lactone elicits human lung cancer cell apoptosis via a COX-2/PPARγ-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. oncotarget.com [oncotarget.com]

- 29. utoronto.scholaris.ca [utoronto.scholaris.ca]

The Discovery and Synthesis of Lovastatin from Aspergillus terreus: A Technical Guide

An in-depth exploration of the discovery, biosynthetic pathway, and production methodologies of the landmark cholesterol-lowering drug, Lovastatin, from the filamentous fungus Aspergillus terreus. This guide is intended for researchers, scientists, and professionals in the field of drug development and microbial biotechnology.

Executive Summary

This compound, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, represents a cornerstone in the management of hypercholesterolemia. Its discovery as a secondary metabolite from the fungus Aspergillus terreus marked a significant milestone in pharmaceutical history, paving the way for the development of the entire statin class of drugs. This document provides a comprehensive technical overview of this compound, covering its historical discovery, the intricate details of its biosynthetic pathway, standardized experimental protocols for its production and purification, and quantitative data to guide optimization efforts. Visual diagrams of the core biosynthetic and experimental workflows are provided to facilitate a deeper understanding of the processes involved.

The Discovery of a Landmark Compound

The journey to this compound's discovery was marked by parallel research efforts in the 1970s. Japanese microbiologist Akira Endo first isolated a statin, mevastatin (compactin), from Penicillium citrinum. Shortly thereafter, in 1979, researchers at Merck isolated a potent HMG-CoA reductase inhibitor from a culture of Aspergillus terreus, which they named mevinolin.[1][2][3] It was later confirmed that mevinolin was identical to a compound called monacolin K, isolated from Monascus ruber.[1] This compound, now universally known as this compound, became the first statin to receive FDA approval in 1987, revolutionizing the treatment of high cholesterol.[1][4]

The Biosynthetic Pathway of this compound

This compound is a polyketide, a class of secondary metabolites synthesized from simple acyl-CoA precursors. In Aspergillus terreus, the biosynthesis is a complex, multi-step process governed by a dedicated gene cluster. The pathway relies on the action of two distinct, multifunctional polyketide synthases (PKSs).[5][6]

-

Nonaketide Synthesis : The main polyketide backbone is assembled by the this compound nonaketide synthase (LovB), a large, multi-domain enzyme. It uses acetyl-CoA as a starter unit and malonyl-CoA for chain extension to create a nine-ketone chain (nonaketide).[5][7]

-

Diketide Synthesis : Concurrently, the this compound diketide synthase (LovF) synthesizes a 2-methylbutyrate side chain.[5][7]

-

Post-PKS Modifications : Following the synthesis of the polyketide chains, a series of tailoring enzymes encoded within the gene cluster perform crucial modifications, including cyclization and oxidation, to form the final this compound molecule.[7][8] The nonaketide undergoes cyclization to form the characteristic hexahydronaphthalene ring system.[5] The 2-methylbutyrate side chain is then joined to this core structure via an ester linkage.[6]

Experimental Protocols

The production of this compound from A. terreus can be achieved through either submerged fermentation (SmF) or solid-state fermentation (SSF). Below are detailed methodologies for key experimental stages.

Fungal Strain and Culture Maintenance

-

Strain : Aspergillus terreus (e.g., MTCC 1782, ATCC 20542).[9][10]

-

Maintenance Medium : Potato Dextrose Agar (PDA) slants.

-

Incubation : Maintain cultures on PDA slants, incubate at 28-30°C for 7 days until sporulation. Store at 4°C for long-term use.

-

Inoculum Preparation : Prepare a spore suspension by washing a 7-day old PDA slant with a sterile 0.1% Tween-80 solution. Adjust the spore concentration as required (e.g., 1 x 10⁸ spores/mL).[11]

Fermentation Protocols

4.2.1 Submerged Fermentation (SmF)

-

Fermentation Medium : A variety of media can be used. A representative complex medium contains (per liter): 45 g glucose, 24 g peptonized milk, and 2.5 g yeast extract.[6] A chemically defined medium may consist of (per liter): 40 g glucose and 9.8 g glutamic acid.[6]

-

Inoculation : Inoculate 50 mL of sterile fermentation medium in a 250 mL Erlenmeyer flask with 3-5% (v/v) of the spore suspension.[9]

-

Incubation : Incubate the flasks on a rotary shaker at 200 rpm and 28°C for 120 hours to 10 days.[9][12]

-

Process Parameters : Maintain an initial pH of 6.0-6.5.[9][13] Aeration is critical, often set at 1 vvm (volume of air per volume of medium per minute) in bioreactors.[6]

4.2.2 Solid-State Fermentation (SSF)

-

Substrate : Agro-industrial residues like wheat bran, rice straw, or rice bran are effective substrates.[10][14][15]

-

Preparation : Place 10-40 g of the dry substrate in a 500 mL Erlenmeyer flask. Adjust the moisture content to 50-70% using a mineral salt solution or buffer (e.g., citrate buffer, pH 5.0).[10][11][16] Sterilize by autoclaving.

-

Inoculation : Inoculate the moistened substrate with 5-10% (v/v) of the spore suspension and mix thoroughly.[16][17]

-

Incubation : Incubate statically at 25-30°C for 8 to 12 days.[10][16]

Extraction of this compound

-

From Submerged Fermentation :

-

Extract the acidified broth with an equal volume of an organic solvent like ethyl acetate or methanol.[9][18]

-

Shake the mixture vigorously (e.g., 180 rpm for 2 hours).[9]

-

Separate the fungal biomass by filtration and centrifuge the filtrate to collect the organic phase containing this compound.[9][18]

-

From Solid-State Fermentation :

Purification and Quantification

-

Lactonization : To ensure this compound is in its more stable lactone form for analysis, add 1% trifluoroacetic acid to the extract and incubate for 10 minutes.[19]

-

Purification (Column Chromatography) :

-

Concentrate the crude extract by evaporating the solvent.

-

Reconstitute the residue in a minimal amount of solvent (e.g., ethyl acetate).[16]

-

Load the concentrated extract onto a silica gel (60-120 mesh) column.

-

Elute with a gradient of solvents, for example, starting with 100% benzene and gradually increasing the polarity with acetonitrile (e.g., Benzene:Acetonitrile 95:5 up to 80:20).[16] Collect fractions and analyze for this compound content.

-

-

Quantification (HPLC) :

-

System : High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV or Diode Array Detector.[16][18][19]

-

Mobile Phase : A common mobile phase is a mixture of acetonitrile and water (acidified with phosphoric acid) in a ratio of approximately 70:30 (v/v).[16][19]

-

Analysis : Compare the retention time and peak area of the sample to that of a known this compound standard to determine concentration. The retention time for this compound is typically around 7.5 minutes under these conditions.[18]

-

Data Presentation: Quantitative Analysis

Optimizing this compound production requires careful control of fermentation parameters. The following tables summarize key quantitative data derived from various studies.

Table 1: Optimal Fermentation Parameters for this compound Production

| Parameter | Optimal Value | Fermentation Type | Reference |

| Incubation Temperature | 25 - 30°C | SSF & SmF | [9][10][14][15] |

| Initial pH | 5.5 - 6.3 | SSF & SmF | [9][10][12][14] |

| Incubation Period | 120 - 240 hours (5-10 days) | SmF | [9][12][15] |

| Incubation Period | 8 - 12 days | SSF | [10][16] |

| Initial Moisture Content | 50% | SSF | [10][14] |

| Carbon Source | Glucose (5%), Lactose | SmF | [6][12] |

| Nitrogen Source | Corn Steep Liquor (1.5%), Ammonium Sulfate, Glutamate | SmF | [6][9][12] |

Table 2: Comparative this compound Yields

| Strain / Condition | Substrate / Medium | Fermentation Type | Yield | Reference | | :--- | :--- | :--- | :--- | | A. terreus MTCC 1782 (Optimized) | Medium with Glucose & Ammonium Sulfate | SmF | 460.29 mg/L |[9] | | A. terreus (Wild Type) | Complex Medium | SmF | 304 mg/L |[6] | | A. terreus (Wild Type) | Chemically Defined Medium | SmF | 220 mg/L |[6] | | A. terreus PM3 | Medium with Carboxymethylcellulose | SmF | 240 mg/L |[15] | | A. terreus ATCC 74135 (Optimized) | Rice Straw | SSF | 260.85 mg/kg DM |[10] | | A. terreus ATCC 20542 (Optimized) | Rice | SSF | 2.9 mg/g (2900 mg/kg) |[14] | | A. terreus PM3 | Wheat Bran | SSF | 12.5 mg/g (12500 mg/kg) |[15] | | A. terreus UV-4 Mutant (Fermentor) | Optimized Medium | SmF | 3249.95 µg/mL (3249.95 mg/L) |[12] |

Note: DM = Dry Matter. Yields can vary significantly based on the specific strain, medium composition, and process control.

Experimental Workflow Visualization

The overall process from fungal culture to purified compound follows a logical sequence of steps.

Conclusion

The discovery of this compound from Aspergillus terreus was a seminal event in medicine, initiating the age of statin therapy. Understanding the intricate biosynthetic machinery within this fungus and mastering the methodologies for its cultivation and product extraction are critical for both academic research and industrial production. The protocols, data, and workflows presented in this guide offer a robust framework for professionals engaged in the study and exploitation of this remarkable natural product. Continued research, including strain improvement through mutagenesis and optimization of fermentation processes, holds the potential to further enhance the efficiency and yield of this compound production.[12]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Exploitation of Aspergillus terreus for the Production of Natural Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijbbku.com [ijbbku.com]

- 4. Microbial Production and Biomedical Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound biosynthesis in Aspergillus terreus: characterization of blocked mutants, enzyme activities and a multifunctional polyketide synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of this compound and itaconic acid by Aspergillus terreus: a comparative perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

- 10. This compound Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Upstream and downstream processing of this compound by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjlbpcs.com [rjlbpcs.com]

- 14. researchgate.net [researchgate.net]

- 15. Production of this compound by wild strains of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journal.waocp.org [journal.waocp.org]

- 17. pjps.pk [pjps.pk]

- 18. pharmascitech.com [pharmascitech.com]

- 19. Bioprospecting this compound production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Statin Synthesis: A Technical Guide to the Lovastatin Biosynthetic Pathway and Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lovastatin, a potent inhibitor of HMG-CoA reductase, represents a cornerstone in the management of hypercholesterolemia. Produced as a secondary metabolite by the filamentous fungus Aspergillus terreus, its complex polyketide structure is the result of a sophisticated and tightly regulated biosynthetic pathway. Understanding the genetic and enzymatic machinery responsible for this compound production is paramount for strain improvement, novel statin development, and the optimization of industrial fermentation processes. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, a detailed analysis of its corresponding gene cluster, and comprehensive experimental protocols for its study.

The this compound Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of this compound is a multi-step process involving two distinct polyketide synthase (PKS) systems and a series of tailoring enzymes. The pathway commences with the condensation of acetate units to form two separate polyketide chains: a nonaketide and a diketide.[1]

The nonaketide backbone of this compound is assembled by the iterative Type I PKS, This compound Nonaketide Synthase (LNKS) , encoded by the lovB gene. This large, multifunctional enzyme, in conjunction with a trans-acting enoyl reductase encoded by lovC, catalyzes the formation of dihydromonacolin L.[2][3] The diketide side chain, 2-methylbutyrate, is synthesized by a second PKS, This compound Diketide Synthase (LDKS) , the product of the lovF gene.[4]

Following the synthesis of the polyketide backbones, a series of post-PKS modifications occur. Dihydromonacolin L undergoes hydroxylation to yield monacolin J, a reaction catalyzed by a monooxygenase encoded by the lovA gene.[5] Finally, the transesterase encoded by lovD facilitates the esterification of monacolin J with the 2-methylbutyryl side chain from LDKS, yielding the final product, this compound.[3] There is also evidence to suggest the involvement of a Diels-Alderase enzymatic activity in the formation of the characteristic decalin ring system of this compound.[6][7]

The this compound Gene Cluster in Aspergillus terreus

The genes responsible for this compound biosynthesis are organized in a contiguous cluster spanning approximately 64 kb of the Aspergillus terreus genome.[8][9] This cluster comprises 18 open reading frames (ORFs), including the structural genes encoding the biosynthetic enzymes, regulatory genes, and transporters.[10][11]

The core biosynthetic genes include lovB (LNKS), lovC (enoyl reductase), lovF (LDKS), lovD (transesterase), and lovA (monooxygenase).[3][5][12] The cluster also contains regulatory genes, such as lovE, which encodes a GAL4-like transcription factor that positively regulates the expression of the other this compound biosynthetic genes.[10] Additionally, genes predicted to encode transporters (lovT) and proteins involved in resistance (lovR) are present within the cluster.[13] The function of several other ORFs within the cluster remains to be fully elucidated.[11]

Quantitative Data on this compound Production

The production of this compound is influenced by various factors, including the fungal strain, fermentation conditions, and nutrient availability. The following tables summarize quantitative data from different studies to provide a comparative overview.

Table 1: this compound Production by Different Fungal Strains

| Fungal Strain | Fermentation Type | This compound Yield | Reference |

| Aspergillus terreus NCIM 657 | Submerged | 0.989 mg/mL | [2] |

| Aspergillus parasiticus NCIM 898 | Submerged | 0.87 mg/mL | [2] |

| Phoma exigua NCIM 1237 | Submerged | 0.79 mg/mL | [2] |

| Aspergillus terreus PM3 | Submerged | 240 mg/L | [9] |

| Aspergillus terreus PM3 | Solid-State | 12.5 mg/g dry substrate | [9] |

| Aspergillus terreus ATCC 20542 | Solid-State | 175.85 mg/kg DM | [12] |

| Aspergillus terreus ATCC 74135 | Solid-State | 260.85 mg/kg DM | [12] |

| Aspergillus terreus (marine isolate) | Submerged | 1512 mg/L | [14] |

| Aspergillus terreus MTCC 1782 | Submerged | 258.26 mg/L | [1] |

Table 2: Effect of Fermentation Parameters on this compound Production by Aspergillus terreus

| Parameter | Condition | This compound Yield | Reference |

| Carbon Source | Glucose (20 g/L) | High | [5] |

| Lactose (45 g/L) | High | [5] | |

| Glucose (70 g/L) | Significantly decreased | [5] | |

| Nitrogen Source | Glutamate | High | [5] |

| Histidine | High | [5] | |

| pH | 6.0 | Optimal | [12] |

| Temperature | 25°C | Optimal | [12] |

| Moisture (SSF) | 50% | Optimal | [12] |

| Incubation Time | 8-12 days | Maximum production | [12] |

| Medium Supplement | L-Cysteine + Linoleic Acid + Riboflavin | 2373.99 mg/L | [4] |

Table 3: Gene Expression Ratios in Solid-State vs. Submerged Fermentation

| Gene | Fold Change (SSF vs. SmF) | Reference |

| lovE | 4.6-fold higher | [15] |

| lovF | 2-fold higher | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

Fungal Culture and Fermentation for this compound Production

Objective: To cultivate Aspergillus terreus for the production of this compound.

Materials:

-

Aspergillus terreus strain (e.g., ATCC 20542)

-

Seed culture medium (e.g., Potato Dextrose Broth)

-

Production medium (composition can be varied, see Table 2)

-

Erlenmeyer flasks

-

Shaker incubator

-

Autoclave

Procedure:

-

Inoculum Preparation: Inoculate a loopful of A. terreus spores into a flask containing seed culture medium. Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.

-

Production Culture: Inoculate the production medium with the seed culture (e.g., 6% v/v). The production medium pH should be adjusted to approximately 6.0-6.5.

-

Fermentation: Incubate the production flasks at 25-28°C on a rotary shaker at 200 rpm for 8-12 days.

-

Sampling: Aseptically collect samples at regular intervals to monitor fungal growth and this compound production.

Extraction and Quantification of this compound by HPLC

Objective: To extract and quantify this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Methanol

-

1N HCl

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

HPLC system with a C18 column and UV detector

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

Procedure:

-

Extraction:

-

Acidify the fermentation broth to pH 3.0 with 1N HCl.

-

Extract the acidified broth with an equal volume of ethyl acetate by shaking vigorously.

-

Separate the organic layer and concentrate it to dryness using a rotary evaporator.

-

Re-dissolve the residue in a known volume of methanol.

-

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v) acidified with 0.1% phosphoric acid.[10]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Flow Rate: 1.0-1.5 mL/min.

-

Detection: UV at 238 nm.[11]

-

Injection Volume: 20 µL.

-

Quantification: Prepare a standard curve using a known concentration of this compound standard. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Analysis of this compound and its Metabolites by LC-MS/MS

Objective: To identify and quantify this compound and its biosynthetic intermediates.

Materials:

-

Extracted samples (as prepared for HPLC)

-

LC-MS/MS system with an ESI source

-

C18 column

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

Procedure:

-

Chromatographic Separation:

-

Mobile Phase: A gradient elution is typically used. For example, a gradient of water and methanol, both containing 0.2% formic acid and 2 mM ammonium formate.[16]

-

Column: C18 column.

-

Flow Rate: 400 µL/min.

-

-

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI).

-

Detection: Selected Reaction Monitoring (SRM) mode. The precursor and product ions for this compound and its intermediates need to be determined.

-

Quantification: Use an internal standard for accurate quantification.

-

Gene Expression Analysis by qRT-PCR

Objective: To quantify the expression levels of this compound biosynthetic genes.

Materials:

-

Fungal mycelia

-

Liquid nitrogen

-

RNA extraction kit (e.g., TRIzol or commercial kits for fungi)

-

DNase I

-

Reverse transcriptase kit

-

qPCR system

-

SYBR Green or probe-based qPCR master mix

-

Gene-specific primers for target and reference genes (e.g., actin or beta-tubulin)

Procedure:

-

RNA Extraction:

-

Harvest fungal mycelia by filtration and immediately freeze in liquid nitrogen.

-

Grind the frozen mycelia to a fine powder using a mortar and pestle.

-

Extract total RNA using a suitable method, such as TRIzol reagent or a commercial kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

-

-

qPCR:

-

Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix.

-

Perform the qPCR using a standard thermal cycling protocol.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the expression of a reference gene.

-

Gene Knockout in Aspergillus terreus using CRISPR-Cas9

Objective: To disrupt a specific gene in the this compound biosynthetic pathway to study its function.

Materials:

-

Aspergillus terreus protoplasts

-

sgRNA/Cas9 expression plasmid

-

Donor DNA with homology arms flanking a selectable marker

-

PEG-calcium chloride solution

-

Regeneration medium with a selective agent

Procedure:

-

Protoplast Preparation: Generate protoplasts from young A. terreus mycelia by enzymatic digestion of the cell wall.

-

Transformation: Co-transform the protoplasts with the sgRNA/Cas9 plasmid (targeting the gene of interest) and the donor DNA using a PEG-mediated transformation protocol.[17]

-

Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent. Screen the resulting transformants by PCR to identify the correct gene knockout mutants.

Conclusion

The study of the this compound biosynthetic pathway and its associated gene cluster is a dynamic field with significant implications for industrial biotechnology and pharmaceutical development. A thorough understanding of the molecular mechanisms governing this compound production in Aspergillus terreus enables targeted genetic engineering strategies to enhance yields and create novel statin analogues. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this fascinating and important metabolic pathway. Continued research in this area holds the promise of further optimizing the production of this life-saving drug and expanding the repertoire of statin-based therapeutics.

References

- 1. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Establishment, optimization, and application of genetic technology in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Real-time and semiquantitative RT-PCR methods to analyze gene expression patterns during Aspergillus-host interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural basis for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 11. Crystal structure and biochemical studies of the trans-acting polyketide enoyl reductase LovC from this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Editing Aspergillus terreus using the CRISPR-Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Finding the Missing Link in this compound Biosynthesis: LovG is the Thioesterase Required for Dihydromonacolin L Release and this compound Nonaketide Synthase Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

- 16. Optimized Protocol for RNA Isolation from Penicillium spp. and Aspergillus fumigatus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Editing Aspergillus terreus using the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Lovastatin and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of lovastatin, a well-established HMG-CoA reductase inhibitor, and its derivatives. The document delves into the core mechanism of action, intricate signaling pathways, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols relevant to the study of these compounds.

Introduction

This compound, a naturally occurring compound isolated from fungi such as Aspergillus terreus, was the first statin to be approved for the treatment of hypercholesterolemia.[1][2] It functions as a prodrug that, once hydrolyzed to its active β-hydroxy acid form, competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3][4] This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis.[3] Beyond its lipid-lowering effects, this compound and its derivatives exhibit a range of "pleiotropic" effects, including anti-inflammatory, anti-cancer, and neuroprotective properties, which are subjects of ongoing research.[5][6][7] These cholesterol-independent effects are largely attributed to the inhibition of isoprenoid synthesis, which are crucial for the function of intracellular signaling molecules.[5][6]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the competitive inhibition of HMG-CoA reductase.[4] This inhibition reduces the endogenous synthesis of cholesterol, leading to an upregulation of LDL receptor expression on hepatocytes and increased clearance of LDL cholesterol from the bloodstream.[3]

The inhibition of the mevalonate pathway by this compound also affects the synthesis of important isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[5][6] The disruption of the function of these signaling proteins mediates many of this compound's pleiotropic effects.

Key Signaling Pathways Modulated by this compound

-

Cholesterol Biosynthesis Pathway: this compound directly inhibits HMG-CoA reductase, the rate-limiting enzyme in this pathway.

Figure 1: this compound's inhibition of the cholesterol biosynthesis pathway.

-

Rho/Rac/Cdc42 Signaling: By depleting isoprenoids, this compound prevents the prenylation and subsequent activation of Rho, Rac, and Cdc42 GTPases. This impacts various cellular processes including cell proliferation, migration, and inflammation.[5][8]

Figure 2: this compound's impact on Rho/Rac/Cdc42 signaling.

-

Wnt/β-catenin Signaling: Some studies suggest that this compound can inhibit the canonical Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[9]

Pharmacological Data

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound exhibit variability. It is a prodrug that is hydrolyzed to its active β-hydroxyacid form.[4]

| Parameter | Value | Reference |

| Bioavailability | <5% | [4] |

| Protein Binding | >95% | [1] |

| Metabolism | Extensive first-pass metabolism in the liver (CYP3A4) | [1] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [4] |

| Elimination Half-life | ~1.1 hours | [1] |

| Excretion | Feces (~83%), Urine (~10%) | [1] |

Pharmacodynamic Profile of this compound

The primary pharmacodynamic effect of this compound is the reduction of LDL cholesterol. The extent of LDL-C reduction is dose-dependent.

| Daily Dose | Mean Percent Reduction in LDL-C | Reference |

| 20 mg | <30% (Low-intensity) | [10] |

| 40-80 mg | 30-50% (Moderate-intensity) | [10] |

This compound Derivatives

The chemical structure of this compound has been modified to create derivatives with altered pharmacological properties. These modifications often aim to enhance potency, improve the pharmacokinetic profile, or augment pleiotropic effects.

-

Simvastatin: A semi-synthetic derivative of this compound with an additional methyl group, which exhibits greater potency in inhibiting HMG-CoA reductase.[6][11]

-

Pravastatin: A hydrophilic derivative of mevastatin (a close analog of this compound) that is less likely to cross the blood-brain barrier.[12]

-

Hydroxamate Derivatives: Introduction of a hydroxamate group into the this compound structure has been shown to enhance its anti-cancer activity by inducing reactive oxygen species (ROS).[13]

Experimental Protocols

HMG-CoA Reductase Inhibition Assay (Colorimetric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer

-

Test inhibitor (e.g., this compound)

-

96-well clear plate

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, HMG-CoA reductase, and the test inhibitor at various concentrations. Include a control with no inhibitor.

-

Reaction Initiation: Add NADPH and HMG-CoA to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a specified period (e.g., 10-30 minutes).

-

Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor.

Figure 3: Workflow for HMG-CoA Reductase Inhibition Assay.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample.

Materials:

-

Cell or tissue lysate

-

SDS-PAGE gels

-

Transfer membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (specific to the protein of interest)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or tissues to extract proteins and determine protein concentration.

-

Gel Electrophoresis: Separate proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[8][13]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of this compound in a rat model.

Materials:

-

Male Sprague-Dawley rats

-

This compound formulation for oral administration

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

HPLC system with a C18 column and UV detector

Procedure:

-

Animal Dosing: Administer a single oral dose of this compound to the rats.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Extraction: Extract this compound and its active metabolite from the plasma using a suitable solvent (e.g., acetonitrile).

-

HPLC Analysis: Analyze the extracted samples using an HPLC system to quantify the concentrations of this compound and its metabolite.

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion

This compound and its derivatives remain a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases. Their pharmacological profile extends beyond lipid-lowering to encompass a variety of pleiotropic effects that are of significant interest for their potential therapeutic applications in other diseases, including cancer and neurodegenerative disorders. A thorough understanding of their mechanism of action, the signaling pathways they modulate, and their pharmacokinetic and pharmacodynamic properties is crucial for the continued development and optimization of this important class of drugs. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted pharmacology of this compound and its derivatives.

References

- 1. altmeyers.org [altmeyers.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Articles [globalrx.com]

- 5. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview on the biological activity and anti-cancer mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pleiotropic Effects of Statins [jstage.jst.go.jp]

- 9. Frontiers | The Innovative Potential of Statins in Cancer: New Targets for New Therapies [frontiersin.org]

- 10. drpress.org [drpress.org]

- 11. Biosynthesis of this compound and related metabolites formed by fungal iterative PKS enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CHOLESTEROL-INDEPENDENT NEUROPROTECTIVE AND NEUROTOXIC ACTIVITES OF STATINS: PRESPECTIVES FOR STATIN USE IN ALZHEIMER DISEASE AND OTHER AGE-RELATED NEURODEGENERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of this compound-derived aliphatic hydroxamates that induce reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Lovastatin as a Competitive Inhibitor of HMG-CoA Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lovastatin, a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy is rooted in its function as a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR), the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This technical guide provides an in-depth examination of the core principles underlying this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

The synthesis of cholesterol is a complex, multi-step process vital for numerous physiological functions, including the maintenance of cell membrane integrity and the production of steroid hormones and bile acids. The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the committed step in this pathway.[3][4] By targeting this crucial enzyme, this compound effectively curtails endogenous cholesterol production.[5] this compound itself is administered as an inactive lactone prodrug, which is hydrolyzed in vivo to its active β-hydroxy acid form. This active metabolite is structurally similar to the HMG-CoA substrate, enabling it to bind to the active site of HMGR with high affinity.[2][5]

Mechanism of Competitive Inhibition

This compound's inhibitory action is a classic example of competitive inhibition. The active form of this compound competes with the natural substrate, HMG-CoA, for binding to the active site of the HMG-CoA reductase enzyme.[5] This binding is reversible. The structural similarity between the hydroxyglutarate portion of the active this compound and the HMG moiety of the substrate allows it to occupy the catalytic site, thereby preventing the binding of HMG-CoA and its subsequent reduction to mevalonate.[1][6] X-ray crystallography studies have revealed that statins, including this compound, bind to the active site and induce a conformational change in the enzyme, further impeding its function.[7][8] This competitive inhibition increases the apparent Michaelis constant (Km) for HMG-CoA but does not affect the maximum velocity (Vmax) of the reaction.

Quantitative Inhibition Data

The potency of this compound as an HMG-CoA reductase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the experimental conditions and the source of the enzyme.

| Parameter | Value | Cell/Enzyme Source | Reference |

| IC50 | ~0.03 ng/ml | Human hepatocytes, fibroblasts, arterial smooth muscle cells, hepatoma G-2 cells | [9] |

| ~0.004 ng/ml | Human enterocytes | [9] | |

| Ki | 2 to 250 nM (range for various statins) | HMG-CoA Reductase | [10] |

Experimental Protocols

In Vitro HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol describes a common method for measuring HMG-CoA reductase activity and the inhibitory effect of compounds like this compound by monitoring the decrease in NADPH absorbance at 340 nm.[3][4][11]

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

UV/Vis spectrophotometer capable of kinetic measurements at 340 nm

-

96-well UV-transparent microplates or quartz cuvettes

Procedure:

-

Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and this compound in the assay buffer.

-

Assay Setup: In a 96-well plate or cuvettes, prepare the following reaction mixtures:

-

Blank: Assay buffer only.

-

Enzyme Control (No Inhibitor): Assay buffer, HMG-CoA reductase, and NADPH.

-

Inhibitor Wells: Assay buffer, HMG-CoA reductase, NADPH, and varying concentrations of this compound.

-

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor (and corresponding solvent control) for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells except the blank.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) at 37°C.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each condition. The rate of NADPH consumption can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

To determine the IC50 value, plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

-

To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (HMG-CoA) and the inhibitor (this compound). The data can then be analyzed using a Lineweaver-Burk plot.[12][13][14][15]

-

Cell-Based Assay for Cholesterol Synthesis Inhibition

This protocol outlines a method to assess the effect of this compound on cholesterol synthesis in cultured cells by measuring the incorporation of a radiolabeled precursor.

Materials:

-

Cultured cells (e.g., HepG2 human hepatoma cells)

-

Cell culture medium and supplements

-

This compound

-

[¹⁴C]-Acetate or [³H]-Mevalonate

-

Scintillation counter and scintillation fluid

-

Reagents for lipid extraction (e.g., hexane/isopropanol mixture)

Procedure:

-

Cell Culture: Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Radiolabeling: Add the radiolabeled precursor (e.g., [¹⁴C]-acetate) to the cell culture medium and incubate for a defined period (e.g., 2-4 hours).

-

Cell Lysis and Lipid Extraction: Wash the cells to remove unincorporated radiolabel. Lyse the cells and extract the lipids using an appropriate organic solvent mixture.

-

Quantification: Measure the amount of radioactivity incorporated into the cholesterol fraction using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that causes a 50% reduction in radiolabel incorporation (IC50) by plotting the percentage of inhibition against the this compound concentration.

Visualizations

Cholesterol Biosynthesis Pathway

Caption: Simplified overview of the cholesterol biosynthesis pathway highlighting the rate-limiting step.

Mechanism of Competitive Inhibition by this compound

References

- 1. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural mechanism for statin inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of a statin bound to a class II hydroxymethylglutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of cholesterol synthesis by this compound tested on six human cell types in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. superchemistryclasses.com [superchemistryclasses.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. medschoolcoach.com [medschoolcoach.com]

- 15. grokipedia.com [grokipedia.com]

The Dual-Edged Sword: A Technical Guide to the Cellular and Molecular Effects of Lovastatin on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted cellular and molecular impacts of lovastatin on cell cycle progression. This compound, a well-known inhibitor of HMG-CoA reductase, has profound effects on cell cycle regulation that extend beyond its cholesterol-lowering properties. This document provides a comprehensive overview of its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways to support further research and drug development in oncology and other fields.

Core Mechanisms of this compound-Induced Cell Cycle Arrest

This compound primarily induces a G1 phase cell cycle arrest through two distinct but interconnected mechanisms: the inhibition of the mevalonate pathway and the direct inhibition of the proteasome.

Inhibition of the Mevalonate Pathway and its Downstream Consequences

This compound competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2][3][4] This blockade depletes downstream products essential for cell proliferation, most notably isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and Rho.[5][6]

The lack of prenylation prevents the proper membrane localization and function of these proteins, disrupting their signaling cascades that are vital for cell cycle progression.[5][6] For instance, the inhibition of Ras signaling can lead to reduced expression of proliferation-associated nuclear proteins.[5] Similarly, the inactivation of Rho GTPases affects a wide range of cellular processes, including cytokinesis and cell cycle progression.[7][8]

Proteasome Inhibition and Stabilization of CDK Inhibitors

A significant and sometimes overlooked mechanism of this compound's action is its ability to inhibit the proteasome, independent of its effect on HMG-CoA reductase.[1][2][3] The β-lactone ring of the this compound pro-drug form is structurally similar to proteasome inhibitors like lactacystin.[2] This inhibition of proteasomal activity leads to the accumulation of key cell cycle regulatory proteins that are normally targeted for degradation.

Notably, this compound treatment results in the stabilization and increased levels of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27.[1][2][3][9] These proteins are potent inhibitors of cyclin-CDK complexes, particularly those active in the G1 phase, such as Cyclin D-CDK4/6 and Cyclin E-CDK2. By preventing the degradation of p21 and p27, this compound effectively halts the cell cycle in the G1 phase.[1][2][3]

Quantitative Effects of this compound on Cell Cycle Progression

The following tables summarize the quantitative data from various studies on the effects of this compound on cell cycle distribution and the expression of key regulatory proteins.

Table 1: Effect of this compound on Cell Cycle Distribution in Various Cell Lines